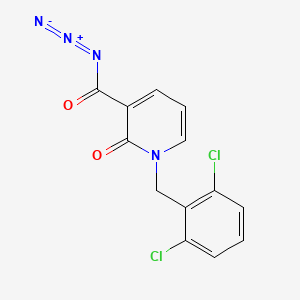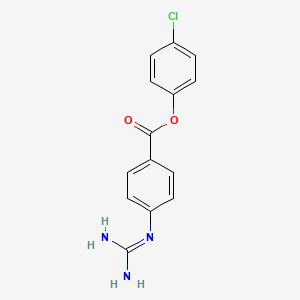
4-Chlorophenyl 4-guanidinobenzoate
Vue d'ensemble
Description
4-Chlorophenyl 4-guanidinobenzoate is a chemical compound with the molecular formula C14H12ClN3O2 and a molecular weight of 289.72 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group and a guanidinobenzoate moiety, which contribute to its unique chemical properties and reactivity.
Mécanisme D'action
Target of Action
The primary target of 4-Chlorophenyl 4-guanidinobenzoate is enteropeptidase , a membrane-bound serine protease localized to the duodenal brush border . Enteropeptidase plays a crucial role in the digestion process, specifically in the activation of digestive enzymes.
Biochemical Pathways
The inhibition of enteropeptidase by this compound affects the activation of digestive enzymes, thereby influencing the digestion process
Pharmacokinetics
It’s noted that the compound was evaluated with minimal systemic exposure , suggesting that its bioavailability might be limited.
Result of Action
The inhibition of enteropeptidase by this compound leads to a significant elevation in fecal protein output, a pharmacodynamic marker, in diet-induced obese (DIO) mice . This suggests that the compound’s action results in changes in protein digestion and potentially contributes to weight loss.
Analyse Biochimique
Biochemical Properties
4-Chlorophenyl 4-guanidinobenzoate plays a significant role in biochemical reactions, primarily as an inhibitor of serine proteases. It interacts with enzymes such as trypsin and enteropeptidase. The guanidine group in this compound mimics the lysine residue of the substrate, leading to competitive inhibition of these enzymes . This interaction is crucial for studying the regulation of proteolytic activity in various biological systems.
Cellular Effects
This compound affects various types of cells by inhibiting protease activity, which in turn influences cell signaling pathways, gene expression, and cellular metabolism. Inhibition of proteases like trypsin and enteropeptidase can lead to altered protein digestion and absorption, impacting cellular functions such as nutrient uptake and signal transduction . Additionally, this compound can modulate the expression of genes involved in proteolysis, thereby affecting cellular homeostasis and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of serine proteases, where it forms a stable complex that prevents substrate access. This binding interaction is facilitated by the guanidine group, which mimics the natural substrate of the enzyme. By inhibiting the catalytic activity of proteases, this compound effectively reduces the breakdown of proteins, thereby modulating various biochemical pathways . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its inhibitory activity. Long-term studies have shown that this compound can maintain its inhibitory effects on proteases for extended periods, although its efficacy may diminish over time due to degradation . This temporal aspect is important for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits protease activity without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions, such as gastrointestinal disturbances and impaired nutrient absorption . These threshold effects are crucial for determining the safe and effective dosage range for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolysis. It interacts with enzymes such as trypsin and enteropeptidase, inhibiting their activity and thereby affecting the breakdown of proteins into amino acids . This inhibition can alter metabolic flux and metabolite levels, impacting overall metabolic homeostasis. The compound’s role in these pathways highlights its potential as a tool for studying metabolic regulation and enzyme function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its inhibitory effects on proteases . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
This compound is localized to subcellular compartments where proteases are active, such as lysosomes and the endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these specific organelles . The subcellular localization of this compound is crucial for its activity and function, as it ensures that the compound can effectively inhibit protease activity in the relevant cellular contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-guanidinobenzoate typically involves the reaction of 4-chlorophenol with 4-guanidinobenzoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired ester bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorophenyl 4-guanidinobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
4-Chlorophenyl 4-guanidinobenzoate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Guanidinobenzoic acid: This compound shares the guanidinobenzoate moiety with 4-Chlorophenyl 4-guanidinobenzoate but lacks the chlorophenyl group.
Nafamostat mesilate: A synthetic serine protease inhibitor with similar applications in enzyme inhibition.
Uniqueness
This compound is unique due to the presence of both the chlorophenyl and guanidinobenzoate groups, which confer distinct chemical properties and biological activities. Its ability to inhibit enteropeptidase with minimal systemic exposure makes it a valuable compound in the development of targeted therapies for metabolic disorders .
Propriétés
IUPAC Name |
(4-chlorophenyl) 4-(diaminomethylideneamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-3-7-12(8-4-10)20-13(19)9-1-5-11(6-2-9)18-14(16)17/h1-8H,(H4,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNHUYPNNVQELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl acetate](/img/structure/B3039056.png)
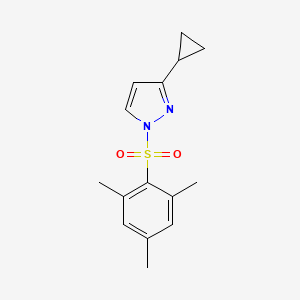
![(3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B3039062.png)
![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B3039064.png)
![(3,5-Dimethylpyrazol-1-yl)-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanone](/img/structure/B3039065.png)
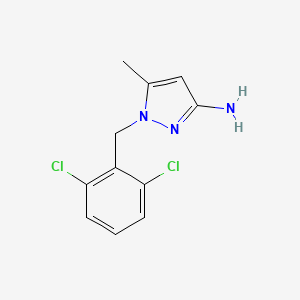
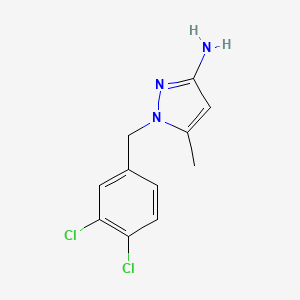
![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039069.png)
![5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid](/img/structure/B3039070.png)
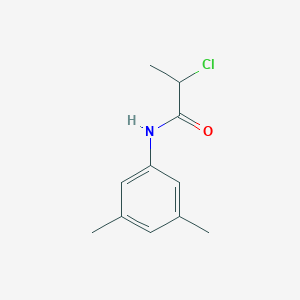
![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)
![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)
![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)
